Visnadin, a khellactone, is a natural compound found primarily in the fruits of Ammi visnaga L., commonly known as Bishop's weed. [, , ] This plant, belonging to the Apiaceae family, is indigenous to the Mediterranean region and Iran. [] Visnadin belongs to a class of compounds known as dihydropyranocoumarins, specifically characterized as angular dihydropyranocoumarins. [, ] These compounds are known for their presence in various Apiaceae species and have been recognized for their potential medicinal properties. []
Visnadine is predominantly sourced from the seeds of Ammi visnaga, a member of the Apiaceae family. The extraction process typically involves using organic solvents to isolate the compound from the plant material. Historical literature indicates that visnadine was first isolated in the mid-20th century, with significant studies published on its properties and synthesis .
Visnadine falls under the category of natural products and is classified as a coumarin derivative. Coumarins are known for their diverse biological activities and are often studied for their pharmacological potential. Visnadine is particularly noted for its vasodilatory effects, making it relevant in cardiovascular research .
The synthesis of visnadine can be achieved through various methods, primarily focusing on extraction from Ammi visnaga. The most common approach involves:
The crystallization process often utilizes a two-solvent system where a good solvent (like tetrahydrofuran) is mixed with a poor solvent (such as pentane) to facilitate the formation of pure crystals. Activated carbon may be added during the purification stages to remove impurities . The yield from this process can vary but typically ranges from 15 to 16 grams of crude visnadine per kilogram of umbels used.
Visnadine's molecular formula is , with a molecular weight of approximately 388.41 g/mol. Its structural complexity includes several functional groups characteristic of coumarins, contributing to its biological activity.
Visnadine undergoes various chemical reactions typical for coumarin derivatives, including:
These reactions can significantly affect its pharmacological properties and stability .
The mechanism by which visnadine exerts its effects primarily involves:
Visnadine exhibits properties typical of coumarin derivatives:
Visnadine has several scientific uses:
Visnadine is predominantly isolated from Ammi visnaga L. (syn. Visnaga daucoides Gaertn.), an herbaceous annual or biennial plant within the Apiaceae family indigenous to Mediterranean regions of North Africa, Asia, and Southern Europe [3]. This plant, commonly known as bishop's weed or khella, thrives in specific ecological niches at altitudes ranging from 380 to 1,600 meters above sea level and has been naturalized in parts of North and South America [3]. Morphologically, A. visnaga presents as an erect herb reaching heights of 1.3 meters, featuring cylindrical stems, pinnate leaves with slender linear segments, and characteristic white umbelliferous inflorescences that develop into ovoid, compressed cremocarp fruits [3]. The plant demonstrates significant chemotypic variation, with visnadine concentration influenced by developmental stage, environmental factors, and genetic differences between populations [3].
The highest concentrations of visnadine occur in the fruits (typically 0.5-1.2% dry weight), followed by lesser quantities in seeds and trace amounts in leaves and stems. Traditional harvest protocols focus on mature fruits collected during specific phenological stages to maximize visnadine yield [3] [9]. Ethnobotanical studies document that Mediterranean and North African communities, particularly Egyptian and Berber traditional healers, preferentially utilized fruit extracts rich in visnadine and related compounds for therapeutic applications. The plant occupies significant cultural space, evidenced by its diverse vernacular names: "Khella baladi" in Arabic, "Disotu" in Turkish, and "Herbe aux cure-dents" in French, reflecting its regional importance [3].
Table 1: Key Phytochemical Constituents in Ammi visnaga by Plant Part
Plant Part | Dominant Compound Classes | Representative Constituents | Ethnopharmacological Applications |
---|---|---|---|
Fruits | γ-Pyrones, Pyranocoumarins | Visnadine, Khellin, Visnagin | Renal colic, Coronary insufficiency, Smooth muscle relaxation |
Seeds | Furanocoumarins, Pyranocoumarins | Samidin, Dihydrosamidin, Xanthotoxin | Vitiligo treatment, Photosensitizing agents |
Aerial parts | Flavonoids, Essential oils | Quercetin derivatives, Terpinene | Antioxidant applications, Respiratory conditions |
Roots | Polyacetylenes, Coumarins | Falcarinol, Bergapten | Limited traditional use |
The ethnopharmacological significance of A. visnaga extends beyond visnadine, encompassing a complex phytochemical profile that includes khellin (furanochromone), visnagin (furanocoumarin), flavonoids, and essential oils. Traditional preparations often exploited the synergistic actions of these compounds, with visnadine contributing specifically to the plant's spasmolytic and vasodilatory effects [3]. Modern cultivation practices aim to optimize these bioactive compound profiles while maintaining genetic diversity of this medicinally significant species.
The therapeutic application of Ammi visnaga predates modern scientific discovery by millennia, with documented use in ancient Egyptian medical practice circa 1500 BCE, where it was referenced as "Pharaoh's bread" or "Khella" in the Ebers Papyrus for urinary conditions and abdominal distress [3] [8]. Arabic medical traditions during the 9th-12th centuries, particularly texts by Avicenna (Ibn Sina) and Al-Razi, further codified its use for renal calculi, menstrual regulation, and respiratory complaints, establishing preparation methods including decoctions, poultices, and infused oils [3]. The plant material was traded extensively throughout Mediterranean and Arab-influenced regions, facilitating its integration into diverse traditional medical systems.
The transition from traditional remedy to scientifically investigated botanical occurred in the late 19th and early 20th centuries. Initial European pharmacological studies in the 1930s-1940s identified the crude extract's coronary vasodilatory effects, leading to the isolation of crystalline khellin in 1879 and subsequently visnadine in the mid-20th century [2] [9]. Landmark structural elucidation work by Smith et al. in 1957 definitively characterized visnadine's angular pyranocoumarin structure through degradation studies and early spectroscopic methods [2]. This period marked the shift from whole-plant use to specific compound investigation, positioning visnadine as a distinct pharmacological entity worthy of targeted research.
Table 2: Historical Timeline of Visnadine and Ammi visnaga Development
Period | Development Milestone | Cultural/Scientific Context |
---|---|---|
1500 BCE | First recorded medicinal use in Ebers Papyrus | Ancient Egyptian medical traditions |
900-1100 CE | Integration into Arabic medical texts (Avicenna, Al-Razi) | Golden Age of Arabic Medicine |
1879 | Isolation of khellin from A. visnaga fruits | Emergence of phytochemistry |
1940s | Clinical use of crude extracts for angina pectoris | Early cardiovascular phytotherapy |
1957 | Structural elucidation of visnadine by Smith et al. | Advancements in organic chemistry |
1970s | Documentation of calcium channel blocking activity | Mechanistic pharmacological research |
The persistence of A. visnaga in traditional systems across millennia, particularly in Egyptian, Arabic, and later European herbal medicine, demonstrates observed clinical efficacy that predates and informs modern pharmacological investigation. Contemporary research often returns to these historical applications to guide targeted studies on visnadine's mechanisms, validating traditional knowledge through modern scientific methodologies [3] [8].
Modern pharmacological research has significantly advanced the understanding of visnadine's mechanisms beyond traditional empirical knowledge. As a vasoactive compound, visnadine demonstrates dual mechanisms: voltage-dependent calcium channel blockade in vascular smooth muscle cells and enhancement of endothelial nitric oxide bioavailability [2] [9]. Durate et al. (1997) provided foundational electrophysiological evidence that visnadine reduces calcium influx in isolated rat aortic rings, establishing its calcium antagonist properties at concentrations of 10-100 μM [2] [9]. This mechanistic understanding explains its historical use in conditions involving smooth muscle hypertonicity, such as renal colic and coronary insufficiency.
Recent computational studies employing molecular docking simulations reveal visnadine's high binding affinity (-9.2 kcal/mol) toward L-type calcium channel α1C subunits, particularly interacting with phenylalanine and threonine residues in the channel pore region [9]. This precision pharmacology approach enables structure-activity relationship optimization, guiding the development of novel semi-synthetic derivatives with improved target specificity. Beyond cardiovascular applications, emerging research domains investigate visnadine's potential in:
Table 3: Recent Clinical Research on Visnadine-Containing Formulations
Study Design | Population | Primary Outcomes | Mechanistic Insights |
---|---|---|---|
Randomized double-blind placebo-controlled (n=42) | Postmenopausal women with vulvovaginal atrophy | Significant improvement in vaginal health index (p<0.01) vs placebo | Microvascular enhancement of genital tissue |
Single-arm pilot (n=25) | Sexually active women with sexual arousal disorder | Increased blood flow parameters by Doppler ultrasound | Endothelial-dependent vasodilation |
Open-label trial (daily vs on-demand) | Women with superficial dyspareunia | Comparable symptom relief with both regimens | Sustained tissue perfusion improvement |
The compound's favorable pharmacological profile—including high solubility at physiological pH, passive permeability, and moderate plasma protein binding (≈80%)—supports continued pharmaceutical development [9]. However, research gaps persist regarding its effects on human ribonuclease H activity, potential CYP450 interactions (specifically CYP2D6 inhibition at high concentrations), and long-term tissue-specific pharmacokinetics [9]. Contemporary studies increasingly focus on visnadine within the broader phytochemical matrix of A. visnaga extracts, recognizing potential synergies with khellin, visnagin, and flavonoids that may enhance bioavailability or therapeutic efficacy [3]. This integrative approach bridges traditional knowledge systems with modern pharmacological validation, positioning visnadine as a structurally and functionally unique compound warranting continued investigation.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2